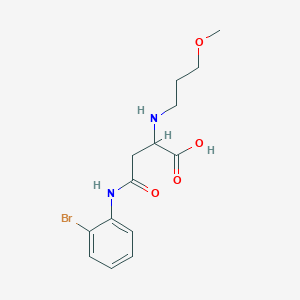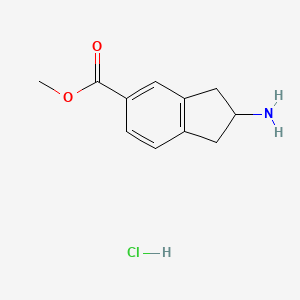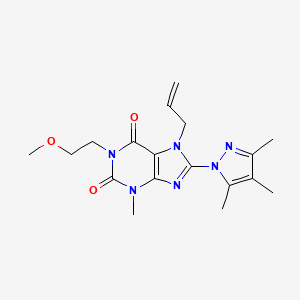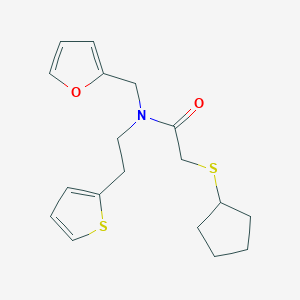
3-(3,4-Dimethoxy-phenyl)-N-(4-morpholin-4-yl-phenyl)-acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-Dimethoxy-phenyl)-N-(4-morpholin-4-yl-phenyl)-acrylamide, also known as DMPPA, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. DMPPA belongs to the class of acrylamide derivatives and has been found to exhibit interesting pharmacological properties.
Scientific Research Applications
Stereospecific Polymerization
The compound has been studied within the context of its potential for stereospecific polymerization. Research in this area explores the polymerization of various acrylamides, including those with morpholine groups, which is relevant to the study of 3-(3,4-Dimethoxy-phenyl)-N-(4-morpholin-4-yl-phenyl)-acrylamide. Studies have shown that certain polymerization processes lead to polymers with narrow molecular weight distributions and specific structural configurations, which are important for the development of materials with tailored properties (Kobayashi et al., 1999).
Crosslinked Gel Networks
Another research application involves the synthesis and homopolymerization of acrylamides to create crosslinked gel networks. These gel networks, which could include structures related to this compound, have been used for the immobilization of enzymes, showing enhanced resistance to heat denaturation. This illustrates the compound's potential in biotechnology and enzyme immobilization technologies (Epton et al., 1975).
Controlled Radical Polymerization
Research on controlled radical polymerization of acrylamides including morpholine derivatives demonstrates the potential to produce polymers with specific end-group functionalities. This technique allows for the molecular weight and functional group control of polymers, which is crucial for creating materials with specific characteristics for various applications (D’Agosto et al., 2003).
Metal Ion Retention Properties
Studies have also focused on the retention properties of polymers synthesized from acrylamides for environmentally impacting metal ions. The inclusion of acrylamide derivatives in the polymer structure can significantly influence the polymer’s ability to bind and retain specific metal ions, highlighting the compound's relevance in environmental science and pollution control (Rivas & Maureira, 2008).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-25-19-9-3-16(15-20(19)26-2)4-10-21(24)22-17-5-7-18(8-6-17)23-11-13-27-14-12-23/h3-10,15H,11-14H2,1-2H3,(H,22,24)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXRTFQDUXBEJN-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2862031.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862035.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2862037.png)

![Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2862041.png)
![tert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2862044.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2862046.png)

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2862048.png)

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2862051.png)
amine](/img/structure/B2862052.png)
